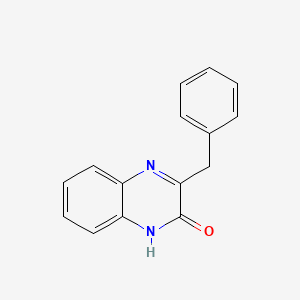
Dibromsalan
Descripción general
Descripción
Synthesis Analysis
An improved method for the bromination of metalated haloarenes via lithium, zinc transmetalation has been developed, providing a convenient synthesis route for 1,2-dibromoarenes with significantly improved yields (68-95%). This process involves transmetalation of the aryllithium intermediate to an arylzinc species followed by bromination, highlighting an efficient approach to synthesizing dibromo compounds (Menzel et al., 2006).
Molecular Structure Analysis
Research into the molecular structure of dibromo compounds reveals diverse geometries and bonding configurations. For instance, the molecular structure of dibromo-1-(2-pyridyl)-2,5-diaza-5-methyl-hexa-1-enezinc(II) was determined, showcasing a distorted trigonal bipyramid coordination configuration, providing insight into the complex structural aspects of such compounds (Zakrzewski & Lingafelter, 1970).
Chemical Reactions and Properties
A novel and efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides was developed. This process demonstrates the reactivity of dibromo compounds in generating products with high regio-selectivity under transition-metal-free conditions in a single step, highlighting their versatile chemical properties (Liu et al., 2012).
Aplicaciones Científicas De Investigación
Dermatología: Estudios de Fotodermatitis
Dibromsalan ha sido estudiado en el contexto de la dermatología por su papel en la fotodermatitis. Se encontró que el this compound, como ingrediente en ciertos jabones, podía causar una reacción fotoalérgica {svg_1}. Esto ha llevado a una mejor comprensión de la fotodermatitis de contacto y al desarrollo de productos dermatológicos más seguros.
Uso como Desinfectante
Históricamente, el this compound se ha utilizado como desinfectante debido a sus propiedades antimicrobianas {svg_2}. Es un derivado halogenado de fenol relacionado con otros compuestos como el bithionol y la tetrachlorosalicylanilida, que también se han utilizado por sus actividades antibacterianas y antifúngicas.
Terapia Transdérmica Basada en Textiles
La investigación ha explorado el uso de this compound en la terapia transdérmica basada en textiles. Si bien no se menciona directamente, el estudio de polímeros sensibles a estímulos para la administración de fármacos en textiles puede relacionarse con compuestos como el this compound que tienen propiedades medicinales {svg_3}.
Retirada del Mercado y Análisis de Seguridad
This compound fue retirado del mercado debido a preocupaciones de seguridad. Se han realizado estudios para comprender las razones detrás de su retirada, que incluyen causar fotodermatitis {svg_4}. Esta investigación es crucial para los organismos reguladores para garantizar la seguridad del consumidor.
Investigación de las Propiedades Antimicrobianas
Las propiedades antimicrobianas de this compound han sido objeto de investigación científica. Comprender su mecanismo de acción ha contribuido al conocimiento más amplio de los derivados halogenados de fenol y sus aplicaciones en varios desinfectantes {svg_5}.
Estudios Comparativos con Compuestos Relacionados
This compound está químicamente relacionado con otras salicylanilidas, que se han utilizado como antihelmínticos y por sus propiedades anticancerígenas. Los estudios comparativos de estos compuestos ayudan en la reutilización de fármacos y la comprensión de sus diversos efectos biológicos {svg_6}.
Usos Farmacológicos de las Salicylanilidas
Como derivado de la salicylanilida, los usos farmacológicos de this compound se han estudiado junto con otras salicylanilidas. Estos estudios tienen implicaciones para el desarrollo de nuevos medicamentos y tratamientos para diversas afecciones {svg_7}.
Cumplimiento Normativo y Formulación de Fármacos
La investigación sobre this compound también ha incluido su papel en el cumplimiento normativo, particularmente en la formulación de fármacos. La inclusión del compuesto en listas de fármacos retirados por razones de seguridad informa las prácticas farmacéuticas y la legislación {svg_8}.
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFKFYWSOSIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041500 | |
| Record name | 4',5-Dibromosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87-12-7 | |
| Record name | 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibromsalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIBROMSALAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4',5-Dibromosalicylanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromsalan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9900K2RBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism behind dibromsalan-induced photocontact dermatitis?
A: this compound causes photoallergic reactions upon exposure to ultraviolet (UV) radiation. [, ] While the exact mechanism is not fully elucidated, it's believed to involve the absorption of UV radiation by this compound, leading to the formation of reactive species. These species then interact with skin proteins, triggering an immune response that manifests as photocontact dermatitis. [, ]
Q2: What is the action spectrum for this compound-induced photocontact dermatitis?
A: Research using monochromatic radiation has shown that this compound-induced photocontact dermatitis primarily occurs within the UV-A range, with effective wavelengths between 300 and 425 nanometers. [] Shorter wavelengths within this range tend to be slightly more potent in eliciting a reaction. []
Q3: Does this compound exhibit cross-reactivity with other compounds?
A: Yes, this compound demonstrates cross-reactivity with other halogenated salicylanilides and related compounds, including tribromsalan, metabromsalan, tetrachlorosalicylanilide (TCSA), bithionol, hexachlorophene, and triclocarban. [, ] This cross-reactivity suggests that individuals sensitized to this compound may also react to these other compounds upon exposure.
Q4: Are there animal models for studying this compound-induced photocontact dermatitis?
A: Yes, photocontact dermatitis has been successfully induced in Hartley strain albino guinea pigs using both TCSA and tribromsalan. [] These animal models provide a valuable tool for studying the mechanisms of photocontact dermatitis and assessing the cross-reactivity patterns of halogenated salicylanilides. []
Q5: What are the analytical methods used to detect this compound in various products?
A: High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method for detecting and quantifying this compound in cosmetics and other matrices. [] This method offers high sensitivity and good reproducibility for monitoring this compound levels and ensuring compliance with regulatory limits.
Q6: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C13H9Br2NO2 and a molecular weight of 371.03 g/mol. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




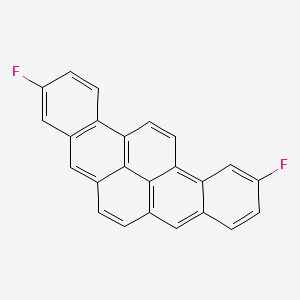

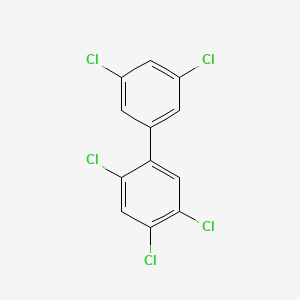

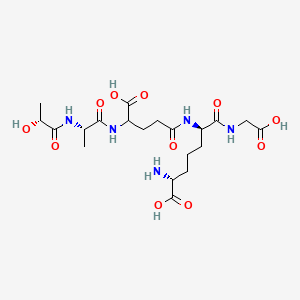
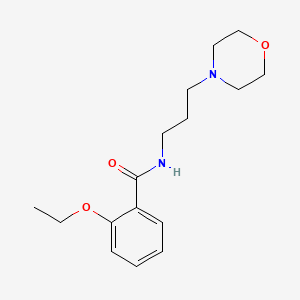


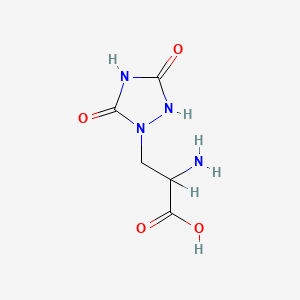

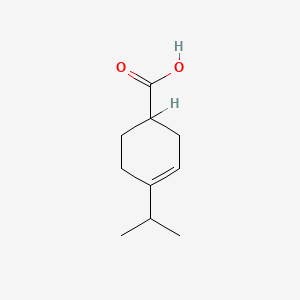
![1-[4-(2-Methoxyphenyl)-1-piperazinyl]-2-[[5-(2-methyl-3-furanyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1195887.png)
